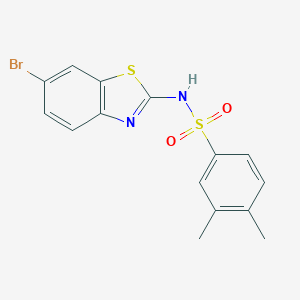

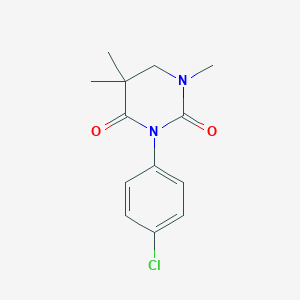

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide, also known as BB-94, is a chemical compound that belongs to the family of sulfonamides. It is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix (ECM) proteins. BB-94 has been extensively studied for its potential applications in cancer therapy, inflammation, and tissue remodeling.

Scientific Research Applications

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide has been extensively studied for its potential applications in cancer therapy, inflammation, and tissue remodeling. MMPs are overexpressed in various types of cancer, and their inhibition by N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide has been shown to reduce tumor growth and metastasis in preclinical studies. N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide has been investigated for its potential applications in tissue remodeling, such as wound healing and tissue regeneration.

Mechanism of Action

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide exerts its inhibitory effect on MMPs by binding to their active site and preventing the cleavage of ECM proteins. MMPs are involved in various physiological processes such as tissue remodeling, angiogenesis, and immune response. However, their overexpression or dysregulation can lead to pathological conditions such as cancer, inflammation, and tissue damage. N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide selectively inhibits MMPs without affecting other enzymes, and its potency and specificity have been demonstrated in various in vitro and in vivo studies.

Biochemical and Physiological Effects:

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects, depending on the context of its application. In cancer therapy, N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide has been found to reduce tumor growth and metastasis by inhibiting MMPs involved in tumor invasion and angiogenesis. In inflammation, N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby alleviating the symptoms of inflammatory diseases. In tissue remodeling, N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide has been investigated for its potential applications in wound healing, tissue regeneration, and fibrosis.

Advantages and Limitations for Lab Experiments

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide has several advantages for lab experiments, such as its potency and specificity for MMP inhibition, its well-established synthesis method, and its availability from commercial sources. However, N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide also has some limitations, such as its potential cytotoxicity at high concentrations, its instability in aqueous solutions, and its potential off-target effects on other enzymes. Therefore, careful optimization of the experimental conditions and appropriate controls are necessary to ensure the specificity and reproducibility of the results.

Future Directions

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide has been extensively studied for its potential applications in cancer therapy, inflammation, and tissue remodeling. However, there are still many unanswered questions and challenges in the field. Some of the future directions for N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide research include:

1. Developing more potent and selective MMP inhibitors based on the structure-activity relationship of N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide.

2. Investigating the potential applications of N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide in other pathological conditions such as fibrosis, atherosclerosis, and neurodegeneration.

3. Studying the molecular mechanisms of MMP regulation and dysregulation in various physiological and pathological processes.

4. Developing more efficient and reliable methods for MMP activity measurement and inhibition assay.

5. Investigating the potential synergistic effects of N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide with other anticancer or anti-inflammatory agents.

Conclusion:

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide, or N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide, is a potent inhibitor of MMPs with potential applications in cancer therapy, inflammation, and tissue remodeling. N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully explore the potential of N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide and other MMP inhibitors in various pathological conditions.

Synthesis Methods

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide can be synthesized by reacting 6-bromo-1,3-benzothiazole-2-amine with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography. The chemical structure of N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide can be confirmed by various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

properties

Product Name |

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide |

|---|---|

Molecular Formula |

C15H13BrN2O2S2 |

Molecular Weight |

397.3 g/mol |

IUPAC Name |

N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C15H13BrN2O2S2/c1-9-3-5-12(7-10(9)2)22(19,20)18-15-17-13-6-4-11(16)8-14(13)21-15/h3-8H,1-2H3,(H,17,18) |

InChI Key |

WBHPCMSEVDEXKN-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)Br)C |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)Br)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate](/img/structure/B258268.png)

![4-{[3-(Isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B258269.png)

![N-[6-(4-chlorobenzoyl)-3-oxo-2-phenylpyridazin-4-yl]acetamide](/img/structure/B258272.png)

![2-{3,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B258273.png)

![N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide](/img/structure/B258276.png)

![Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate](/img/structure/B258279.png)

![N-(4-methylphenyl)-N-[2-methyl-6-(4-toluidino)-4-pyrimidinyl]amine](/img/structure/B258283.png)

![5-[4-(Allyloxy)benzylidene]-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B258301.png)